3,3-Diphenyloxirane-2-carbonitrile
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Overview
Description
3,3-Diphenyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring and a cyano group. This bifunctional molecule is a derivative of oxiranecarbonitriles, which are known for their versatility in synthetic organic chemistry. The compound’s structure includes two phenyl groups attached to the oxirane ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenyloxirane-2-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of carbonyl compounds with haloacetonitriles in the presence of a base. This reaction forms the oxirane ring while introducing the cyano group .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the Darzens reaction is carried out under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Ring Opening: Acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins.
Oxidation: Conversion of cyanohydrins to 3-fluoro-2-oxoalkanoic acids using chromium trioxide under acidic conditions.
Substitution: Reaction with acetic anhydride and pyridine to form 1-cyanoalk-1-en1-yl acetates.
Common Reagents and Conditions:
Hydrogen Halides: Used for ring-opening reactions.
Chromium Trioxide: Employed in oxidation reactions.
Acetic Anhydride and Pyridine: Utilized in substitution reactions.
Major Products:
Vicinal Halocyanohydrins: Formed from ring-opening reactions.
3-Fluoro-2-oxoalkanoic Acids: Resulting from oxidation reactions.
1-Cyanoalk-1-en1-yl Acetates: Produced through substitution reactions.
Scientific Research Applications
3,3-Diphenyloxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The cyano group also plays a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 2,3-Diphenyloxirane-2,3-dicarbonitrile
- 3,3-Diphenyloxirane-2-carboxamide
- 2,3-Diphenyloxirane-2-carboxylic acid
Comparison: 3,3-Diphenyloxirane-2-carbonitrile is unique due to its specific combination of an oxirane ring and a cyano group, which imparts distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
CAS No. |
21432-18-8 |
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Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3,3-diphenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C15H11NO/c16-11-14-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H |
InChI Key |
OCTGGDPNHOTSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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